

In-depth NMR Spectroscopic Analysis of 3-Bromo-4-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-4-nitropyridine**

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This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-Bromo-4-nitropyridine**. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its unambiguous structural characterization essential. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This document outlines the experimental procedures for acquiring high-quality NMR spectra and presents an analysis of the expected spectral data.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition for both ^1H and ^{13}C NMR spectroscopy.

Sample Preparation

Proper sample preparation is the first step toward acquiring a high-quality NMR spectrum. The following protocol is recommended:

- Sample Weighing: Accurately weigh 5-10 mg of **3-Bromo-4-nitropyridine** for ^1H NMR analysis or 20-30 mg for ^{13}C NMR analysis.

- Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar compounds.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for ^1H and ^{13}C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
- Relaxation Delay (d1): A 1-2 second delay between scans is recommended.
- Acquisition Time: An acquisition time of 3-4 seconds is generally adequate.
- Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
- Temperature: The experiment is usually conducted at room temperature (298 K).

^{13}C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

- Number of Scans: Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 2 seconds is recommended.
- Acquisition Time: An acquisition time of 1-2 seconds is typical.
- Spectral Width: A wide spectral width, for instance, 0 to 220 ppm, is used to encompass the chemical shifts of all carbon atoms.

NMR Spectral Data

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **3-Bromo-4-nitropyridine**. The pyridine ring protons are designated as H2, H5, and H6, and the carbons as C2, C3, C4, C5, and C6.

Table 1: ^1H NMR Spectral Data of **3-Bromo-4-nitropyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~9.0	Singlet (or narrow doublet)	-
H-5	~7.8	Doublet of doublets	$\text{J}(\text{H}5\text{-H}6) \approx 5.0, \text{J}(\text{H}5\text{-H}2) \approx 0.5$
H-6	~8.8	Doublet	$\text{J}(\text{H}6\text{-H}5) \approx 5.0$

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The data presented is based on typical values for substituted pyridines.

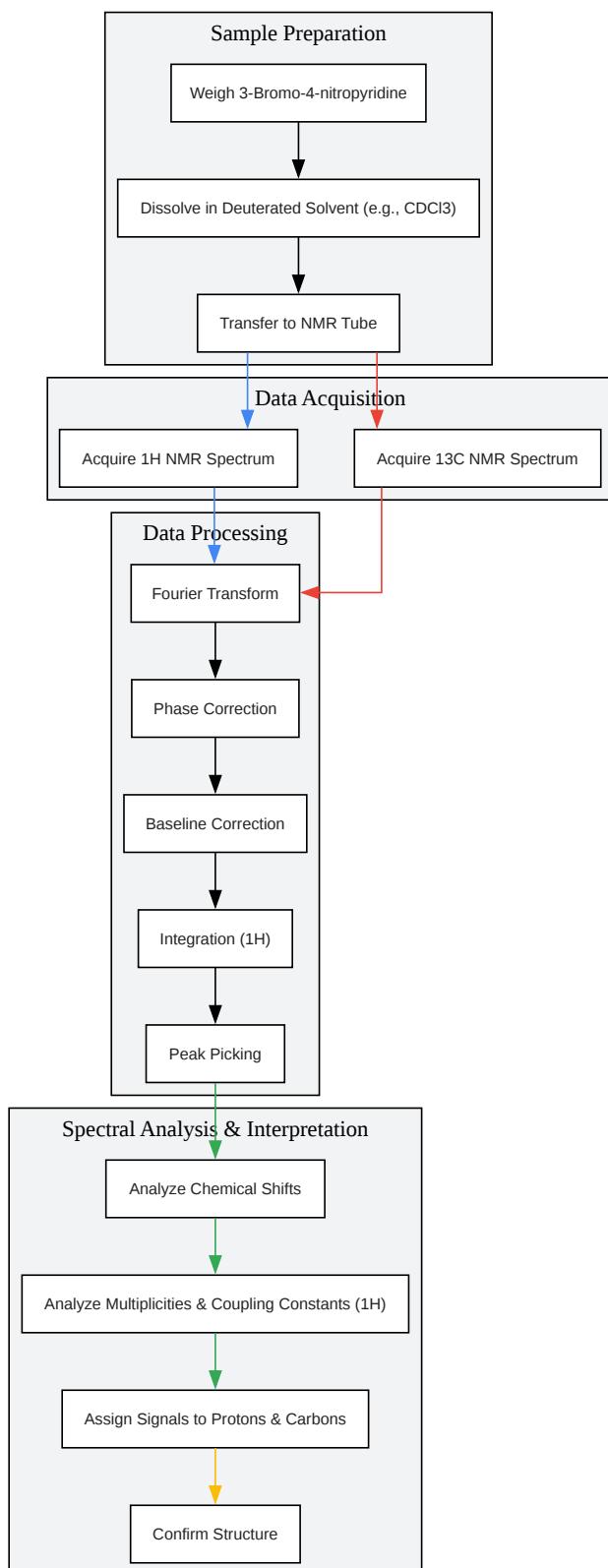
Table 2: Predicted ^{13}C NMR Spectral Data of **3-Bromo-4-nitropyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~153
C-3	~118
C-4	~150
C-5	~125
C-6	~145

Note: The ^{13}C NMR chemical shifts are predicted based on the known effects of bromo and nitro substituents on the pyridine ring.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.



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